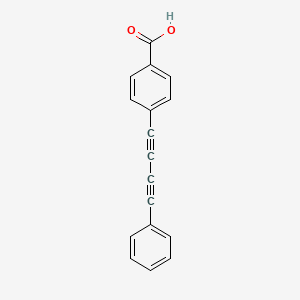

4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid

Description

Context within Aromatic Carboxylic Acid Chemistry and Alkyne Systems

4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid, with the chemical formula C₁₇H₁₀O₂ and a molecular weight of approximately 246.26 g/mol , is a notable example of a bifunctional organic molecule. biosynth.comcymitquimica.com It integrates two key chemical motifs: an aromatic carboxylic acid and a conjugated diyne system. Aromatic carboxylic acids are a cornerstone of organic chemistry, widely utilized as building blocks in pharmaceuticals, polymers, and dyes. The carboxylic acid group (-COOH) is particularly valuable for its ability to form robust hydrogen bonds and to coordinate with metal ions, enabling the self-assembly of complex structures.

The alkyne systems, specifically the buta-1,3-diyne linkage, impart rigidity and linearity to the molecular structure. This extended π-conjugated system is responsible for the compound's potential electronic and photophysical properties. The chemistry of alkynes is rich and versatile, with cross-coupling reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings being pivotal in their synthesis. wikipedia.orglibretexts.org

The synthesis of unsymmetrical diarylalkynes, such as the core structure of this compound, can be achieved through methods like a one-pot palladium-catalyzed Sonogashira reaction followed by decarboxylative coupling. sigmaaldrich.comsigmaaldrich.com This approach allows for the efficient formation of the crucial sp-sp² carbon-carbon bonds. Another key synthetic route is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, offering a selective method to produce unsymmetrical diynes. wikipedia.orgorganic-chemistry.org

Significance of Butadiyne-Containing Aromatic Scaffolds in Modern Organic Chemistry

Butadiyne-containing aromatic scaffolds are of paramount importance in modern organic chemistry, primarily due to their unique structural and electronic properties. The linear and rigid nature of the butadiyne linker makes it an exceptional component for the construction of well-defined molecular architectures. This rigidity is crucial in creating materials with predictable and controllable porous structures, such as metal-organic frameworks (MOFs). rsc.orgresearchgate.net

The extended π-conjugation along the butadiyne bridge facilitates efficient charge and energy transfer, making these scaffolds promising for applications in molecular electronics, nonlinear optics, and as organic semiconductors. nih.gov The ability to functionalize the aromatic rings at either end of the butadiyne linker allows for the fine-tuning of the electronic properties and the self-assembly behavior of the resulting molecules. This has led to their use in the synthesis of complex macrocycles and "Geländer" oligomers, where the butadiyne bridge forces specific spatial arrangements. libretexts.orgnih.gov

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and structurally related compounds is largely directed towards their application as organic linkers or building blocks in the field of materials science. The primary trajectory is the design and synthesis of novel metal-organic frameworks (MOFs). rsc.orgresearchgate.netresearchgate.net In this context, the carboxylic acid group of the molecule coordinates with metal ions or clusters to form extended, porous networks. The long, rigid butadiyne linker is particularly desirable for creating MOFs with high surface areas and large pore volumes, which are critical for applications in gas storage and separation. nih.gov

Another significant area of investigation is the exploration of the photophysical properties of materials derived from butadiyne-containing aromatic acids. researchgate.netrsc.org The extended π-system suggests potential for luminescence and other light-emitting applications. Research in this area often involves incorporating these linkers into frameworks with specific metal ions to study the resulting light emission characteristics, which can be influenced by the linker's structure and the metal-ligand interactions. nih.gov Furthermore, the inherent rigidity and defined length of these molecules make them excellent candidates for fundamental studies in supramolecular chemistry and the construction of precisely engineered nanomaterials.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 728878-13-5 |

| Molecular Formula | C₁₇H₁₀O₂ |

| Molecular Weight | 246.26 g/mol |

| InChI Key | JYZNCHOSCQLDKW-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylbuta-1,3-diynyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZNCHOSCQLDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 Phenylbuta 1,3 Diyn 1 Yl Benzoic Acid

Strategies for Constructing the Phenylbutadiyne Moiety

The formation of the 1,3-diyne linkage is a critical step in the synthesis of the target molecule. This is typically achieved through the coupling of two different alkyne-containing fragments.

Palladium-Catalyzed Coupling Reactions for Diyne Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, including the C(sp)-C(sp) bonds that constitute the diyne backbone. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgrsc.org In the context of synthesizing 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid, this could involve the coupling of a phenylacetylene (B144264) derivative with a halogenated benzoic acid derivative. wikipedia.orgresearchgate.net

Another significant palladium-catalyzed method is the Cadiot-Chodkiewicz coupling, which specifically joins a terminal alkyne with a 1-haloalkyne. wikipedia.orgalfa-chemistry.comjk-sci.comorganic-chemistry.orgrsc.org This reaction is highly selective for forming unsymmetrical diynes. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative addition to a palladium(0) complex, followed by reductive elimination to yield the diyne. wikipedia.org While traditionally copper-catalyzed, palladium can be used as a co-catalyst to enhance efficiency. alfa-chemistry.com

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Diyne Synthesis

| Reaction | Reactants | Catalyst System | Key Features | Relevant Citations |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, Base | Versatile for C(sp)-C(sp2) and C(sp)-C(sp) bond formation. Mild reaction conditions. wikipedia.org | wikipedia.orgrsc.orgresearchgate.net |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Base (Pd co-catalyst optional) | Highly selective for unsymmetrical diynes. | wikipedia.orgalfa-chemistry.comjk-sci.comorganic-chemistry.orgrsc.org |

Transition Metal-Free Approaches to 1,3-Diynes

While transition metal catalysis is dominant, concerns about cost and metal contamination have driven the development of metal-free alternatives. One such approach involves the homocoupling of 1-haloalkynes, which can proceed without a transition metal catalyst, base, or oxidant to form symmetrical 1,3-diynes. rsc.org For the synthesis of unsymmetrical diynes like the phenylbutadiyne moiety, a transition-metal-free variant of the Cadiot-Chodkiewicz-type coupling has been developed. This can be achieved using molecular iodine as a catalyst in an aqueous medium. rsc.org These methods offer a more environmentally benign route to the diyne core. rsc.org

Precursor Synthesis via Ethynylated Intermediates

A common strategy for constructing the target molecule involves the synthesis of an ethynylated precursor which is then coupled to form the diyne. For instance, a Sonogashira coupling can be employed to react a protected or terminal diacetylene with a halogenated benzoic acid ester. A relevant study describes the synthesis of methyl o-(buta-1,3-diynyl)benzoates through the Sonogashira coupling of methyl 2-iodobenzoate (B1229623) with terminal diacetylenes or their trimethylsilyl (B98337) (TMS)-protected analogues. researchgate.net This approach allows for the sequential construction of the molecule, first establishing the link between the benzoic acid framework and one of the alkynes, followed by the formation of the second C-C triple bond of the diyne. The use of a TMS-protected diacetylene in a one-pot deprotection and coupling reaction is an efficient variation of this method. researchgate.net

Table 2: Example of Sonogashira Coupling for Precursor Synthesis

| Reactants | Product | Catalyst/Reagents | Yield | Citation |

|---|---|---|---|---|

| Methyl 2-iodobenzoate + Phenylbuta-1,3-diyne | Methyl 2-(phenylbuta-1,3-diyn-1-yl)benzoate | PdCl₂(PPh₃)₂, CuI, Et₃N | 65% | researchgate.net |

| Methyl 2-iodobenzoate + (Trimethylsilyl)buta-1,3-diyne | Methyl 2-(buta-1,3-diyn-1-yl)benzoate | PdCl₂(PPh₃)₂, CuI, K₂CO₃, MeOH | 70% | researchgate.net |

Introduction of the Benzoic Acid Functionality

The benzoic acid group can be introduced either by direct carboxylation of a pre-formed phenylbutadiyne scaffold or by starting with a benzoic acid derivative and building the diyne chain onto it.

Carboxylation Reactions

Direct carboxylation of terminal alkynes using carbon dioxide (CO₂) as a C1 source is an atom-economical and environmentally friendly method to synthesize propiolic acids. rsc.orgnih.gov This transformation can be achieved under transition-metal-free conditions using a base such as cesium carbonate (Cs₂CO₃). rsc.org Alternatively, silver N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the carboxylation of terminal alkynes with CO₂ under mild conditions. nih.gov Palladium-catalyzed carbonylation of a pre-formed diyne is another potential route. For example, the monoalkoxycarbonylation of 1,4-diphenylbuta-1,3-diyne has been achieved using a palladium catalyst with a specific phosphine (B1218219) ligand under a carbon monoxide atmosphere, yielding a conjugated enyne ester. researchgate.net While this introduces an ester group and not directly a carboxylic acid, it demonstrates the feasibility of functionalizing the diyne core via carbonylation. researchgate.netnih.gov

Hydrolysis of Ester Precursors to the Carboxylic Acid

A widely used and reliable method for obtaining the final carboxylic acid is the hydrolysis of a corresponding ester precursor, such as methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate. sigmaaldrich.com This transformation is typically carried out under either acidic or basic conditions. youtube.comlibretexts.orgdalalinstitute.com Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible and proceeds to completion. libretexts.org The reaction involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt and yield the desired carboxylic acid. libretexts.org This final step is crucial in many multi-step syntheses of complex carboxylic acids. libretexts.orgdalalinstitute.com

Optimization of Reaction Conditions and Yields

The synthesis of unsymmetrical diynes such as this compound is most commonly achieved via copper-catalyzed cross-coupling reactions, namely the Cadiot-Chodkiewicz coupling. This reaction involves the coupling of a terminal alkyne (e.g., phenylacetylene) with a 1-haloalkyne (e.g., 4-iodobenzoyl precursor). The optimization of reaction conditions is critical to maximize the yield of the desired unsymmetrical product while minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Key parameters for optimization include the choice of catalyst, base, solvent, and temperature.

Catalyst System: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are essential for catalysis. wikipedia.orgorganic-chemistry.org The efficiency of the catalyst can be enhanced by the addition of a ligand. Bidentate nitrogenous ligands, like N,N,N',N'-tetramethylethylenediamine (TMEDA), are often used in the related Hay coupling to improve the solubility and reactivity of the copper catalyst. wikipedia.orgnih.gov

Base: An amine base, such as piperidine, triethylamine (B128534) (Et₃N), or ammonia, is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. jk-sci.commasterorganicchemistry.com The choice and concentration of the base can influence the reaction rate and the prevalence of side products.

Solvent: A variety of solvents can be employed, with methanol, ethanol, and dimethylformamide (DMF) being common choices. jk-sci.com The solvent must be capable of dissolving the reactants and the catalyst system. For some bioconjugation applications of diyne coupling, lowering the pH or using specialized ligands has been shown to improve efficiency and reduce degradation of sensitive substrates. nih.gov

Temperature: These coupling reactions are often conducted at moderate temperatures, for instance, 60°C, to ensure a reasonable reaction rate without promoting decomposition. masterorganicchemistry.com

A systematic approach to optimization involves varying these parameters to find the ideal balance for a specific set of reactants. For the synthesis of this compound from 4-iodobenzoic acid and phenylacetylene, a hypothetical optimization study might yield results similar to those in the table below.

Table 1: Hypothetical Optimization of Cadiot-Chodkiewicz Coupling Conditions

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (5%) | Piperidine | Methanol | 40 | 65 |

| 2 | CuI (5%) | Triethylamine | Methanol | 40 | 58 |

| 3 | CuI (5%) | Piperidine | DMF | 40 | 75 |

| 4 | CuI (5%) | Piperidine | DMF | 60 | 82 |

| 5 | CuBr (5%) | Piperidine | DMF | 60 | 79 |

| 6 | CuI (2%) | Piperidine | DMF | 60 | 71 |

Mechanistic Pathways of Diyne and Carboxylic Acid Formation

The synthesis of this compound involves two key transformations: the formation of the buta-1,3-diyne bridge and the presence of the carboxylic acid group on one of the phenyl rings.

Diyne Formation: The Cadiot-Chodkiewicz Coupling Mechanism

The creation of the unsymmetrical diyne core proceeds via the Cadiot-Chodkiewicz coupling mechanism. alfa-chemistry.comsynarchive.com This pathway can be broken down into several key steps:

Deprotonation and Acetylide Formation: The reaction is initiated by the deprotonation of the terminal alkyne (phenylacetylene) by the amine base. The resulting acetylide anion then reacts with the copper(I) salt to form a copper(I) acetylide intermediate. wikipedia.org

Oxidative Addition: The copper(I) acetylide intermediate undergoes an oxidative addition with the haloalkyne (a 4-halobenzoic acid derivative). This step involves the insertion of the copper center into the carbon-halogen bond, forming a transient Cu(III) species. alfa-chemistry.com

Reductive Elimination: The unstable Cu(III) intermediate rapidly undergoes reductive elimination, forming the new carbon-carbon bond between the two alkyne fragments and yielding the final 1,3-diyne product. This step also regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue. alfa-chemistry.com

Carboxylic Acid Formation: Benzylic Oxidation

The carboxylic acid moiety is typically incorporated by starting with a precursor containing an alkyl group (e.g., a methyl group) at the 4-position, such as 4-methylphenylacetylene, which is then oxidized after the coupling reaction. Alternatively, the coupling can be performed with a reactant that already contains an oxidized functional group. A common method for this transformation is the oxidation of the benzylic carbon of the alkyl group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). syntheticmap.comlumenlearning.com

The mechanism for benzylic oxidation with KMnO₄ is complex and understood to proceed through a free-radical pathway: masterorganicchemistry.comsyntheticmap.com

Hydrogen Abstraction: The reaction initiates with the abstraction of a hydrogen atom from the benzylic position (the carbon directly attached to the aromatic ring) by the permanganate. This is the rate-determining step and is possible because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comlumenlearning.com

Radical Recombination and Further Oxidation: The benzylic radical is then oxidized further. The exact pathway is intricate, but it involves the formation of a manganese ester and subsequent steps of oxidation that cleave the rest of the alkyl chain, ultimately oxidizing the benzylic carbon to a carboxylic acid. masterorganicchemistry.com

Protonation: The reaction is often performed under basic or neutral conditions, which results in the formation of the carboxylate salt (e.g., potassium benzoate). A final acidic workup step is required to protonate the carboxylate and yield the neutral benzoic acid product. syntheticmap.com

Stereochemical Control in Synthesis

Stereochemistry is a fundamental aspect of organic synthesis that addresses the spatial arrangement of atoms in molecules. organic-chemistry.org However, for the specific case of this compound, the concept of stereochemical control is not directly applicable to the core structure. The buta-1,3-diyne functional group is inherently linear due to the sp-hybridization of its four carbon atoms. This linearity means there are no stereocenters (chiral carbons) or possibilities for geometric (E/Z) isomerism along the diyne chain.

The discussion of stereocontrol becomes relevant when considering related, but different, classes of molecules or when substituents are introduced.

Comparison with Enediynes: In the synthesis of conjugated enediynes, which contain both a double and two triple bonds, stereochemical control is crucial. The geometry of the double bond (E or Z) must be precisely controlled, as this can dramatically affect the molecule's shape and properties. Synthetic methods for enediynes often employ strategies to selectively produce one geometric isomer over the other.

Influence of Chiral Substituents: If the starting materials, either the phenyl or benzoic acid ring, were to contain pre-existing chiral centers, then principles of stereochemical control would become important. For instance, if a chiral auxiliary were temporarily attached to the molecule, it could direct the approach of reagents to control the formation of new stereocenters elsewhere in the molecule—a strategy known as auxiliary stereochemical control. youtube.com Similarly, a chiral center within one of the starting materials could influence the stereochemical outcome of a reaction, an effect known as substrate stereochemical control. youtube.com

Advanced Chemical Reactivity and Transformative Chemistry of 4 Phenylbuta 1,3 Diyn 1 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups through well-established organic reactions.

The carboxylic acid functionality of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations for creating libraries of compounds with tailored properties.

Esterification: This process involves the reaction of the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. A common method is Fischer esterification, which utilizes a catalytic amount of strong acid (e.g., sulfuric acid) with an excess of the desired alcohol. Alternatively, milder conditions can be achieved using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC), often accelerated by the addition of 4-dimethylaminopyridine (DMAP). researchgate.net These methods allow for the synthesis of a variety of alkyl and aryl esters.

Amidation: The formation of amides is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct amidation can also be accomplished using coupling reagents that facilitate the formation of the amide bond under mild conditions. rsc.orgmdpi.com Reagents such as pyridinesulfonyl fluoride can be employed for the deoxyfluorinated amidation of carboxylic acids. rsc.org These pathways provide access to a wide range of N-substituted amides.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (R-OH), cat. H₂SO₄, Heat | Ester (R-O-CO-Ar) |

| Esterification | Alcohol (R-OH), DCC, DMAP, CH₂Cl₂ | Ester (R-O-CO-Ar) |

Note: Ar refers to the 4-(phenylbuta-1,3-diyn-1-yl)phenyl group.

Beyond esters and amides, the carboxylic acid group serves as a precursor for other important derivatives. The most common of these is the acyl chloride, which is a highly reactive intermediate. Treatment of this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group with a chlorine atom, yielding 4-(phenylbuta-1,3-diyn-1-yl)benzoyl chloride. This acyl chloride is a versatile building block for synthesizing esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. chemrevlett.com

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aryl carboxylic acids, this reaction is typically challenging and requires high temperatures or specific catalytic systems. The stability of the aryl-carboxyl bond makes spontaneous decarboxylation difficult. However, decarboxylation can be facilitated under certain conditions, such as in the presence of copper catalysts or under photoredox-catalyzed conditions. organic-chemistry.org While specific decarboxylation studies on this compound are not extensively documented, the general principles of aryl carboxylic acid chemistry suggest that harsh conditions would be necessary to induce the loss of CO₂ to form phenylbutadiyne. The reaction proceeds by replacing the carboxyl group with a hydrogen atom. wikipedia.org

Reactivity of the Butadiyne Bridge

The conjugated diacetylene (butadiyne) bridge is a defining feature of the molecule, characterized by its electron-rich pi systems. This moiety is susceptible to a range of reactions, particularly cyclizations and additions.

The rigid, linear structure of the butadiyne unit can be exploited in macrocyclization reactions. Through strategic synthetic design, the butadiyne moiety can act as a "bridge" in the formation of large ring structures, often referred to as "Geländer" or banister-type oligomers. nih.govnih.gov For example, derivatives of this compound have been used in syntheses where two macrocyclic subunits are closed sequentially using oxidative acetylene (B1199291) coupling reactions, often catalyzed by copper salts like copper(II) acetate. nih.govnih.gov These reactions highlight the utility of the phenylbutadiyne framework in constructing complex, three-dimensional molecular architectures.

The triple bonds of the butadiyne bridge are sites of unsaturation and can undergo various addition reactions. masterorganicchemistry.com Due to the presence of two pi bonds in each alkyne, addition can occur once to yield an alkene or twice to yield an alkane. youtube.com

Hydrogenation: Catalytic hydrogenation with catalysts like platinum, palladium, or nickel can reduce the alkyne bonds. byjus.com Depending on the catalyst and conditions, the reaction can be stopped at the alkene stage (e.g., using Lindlar's catalyst for cis-alkenes) or proceed to full saturation, converting the butadiyne bridge into a butyl chain.

Halogenation: Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an addition reaction. byjus.comlibretexts.org The reaction proceeds through a cyclic halonium ion intermediate, and the addition of one equivalent of halogen yields a dihaloalkene, while two equivalents result in a tetrahaloalkane. libretexts.org The reddish-orange color of bromine solution disappears upon reaction, which serves as a qualitative test for unsaturation. byjus.com

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) across the triple bonds follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. libretexts.org The addition of one equivalent of HX produces a vinyl halide, while a second equivalent yields a geminal dihalide, where both halogens are attached to the same carbon atom. byjus.comlibretexts.org

Table 2: Summary of Addition Reactions on the Butadiyne Bridge

| Reaction Type | Reagent(s) | Intermediate Product (1 eq.) | Final Product (Excess Reagent) |

|---|---|---|---|

| Hydrogenation | H₂, Lindlar's Catalyst | Diene | Not applicable |

| Hydrogenation | H₂, Pd/C or PtO₂ | Diene/Alkene | Saturated Alkane |

| Halogenation | X₂ (e.g., Br₂) | Dihalo-diene | Tetrahaloalkane |

| Hydrohalogenation | HX (e.g., HBr) | Vinyl Halide derivative | Geminal Dihalide derivative |

Note: The table shows generalized products. The exact structure depends on which of the two triple bonds reacts and the regioselectivity.

Oligomerization and Polymerization Behavior

The presence of the conjugated buta-1,3-diyne (diacetylene) linker in this compound is the primary indicator of its potential for oligomerization and polymerization. Diacetylene moieties are well-known for their ability to undergo topochemical polymerization in the solid state, often initiated by heat or UV radiation. This process involves a 1,4-addition reaction across the conjugated triple bonds of adjacent molecules, leading to the formation of a highly conjugated polymer backbone of alternating double and triple bonds (a polydiacetylene).

For this to occur with this compound, the molecules would need to crystallize in a specific arrangement where the diacetylene rods are aligned in close proximity and with a suitable orientation. The resulting polymer would be a highly colored, potentially conductive material, with its properties influenced by the pendant phenyl and benzoic acid groups.

In solution, polymerization could potentially be initiated by various catalysts, though such reactions are less common than solid-state polymerization for simple diacetylenes. The synthesis of hyperbranched polyesters from a related monomer, 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, has been achieved through condensation methods, suggesting that the benzoic acid functionality can be used in polymerization reactions if a suitable co-monomer is present. reading.ac.uk However, this involves the carboxylic acid group and not the diacetylene linker.

Table 1: Predicted Polymerization Behavior

| Polymerization Type | Initiator/Condition | Moiety Involved | Predicted Product |

|---|---|---|---|

| Topochemical Polymerization | Heat or UV light (in solid state) | Buta-1,3-diyne | Polydiacetylene |

Electrophilic and Nucleophilic Reactions of the Aromatic Rings

The compound possesses two distinct aromatic rings with different electronic environments, which will dictate their reactivity towards electrophiles and nucleophiles.

Ring A: The Benzoic Acid Ring

The carboxylic acid (-COOH) group is a moderate electron-withdrawing group. It deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). gauthmath.comaskfilo.com This deactivation occurs through both a negative inductive effect (-I) and a resonance-based electron-withdrawing effect (-M). Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on this ring would require harsher conditions (e.g., higher temperatures, stronger catalysts) than for benzene.

The -COOH group is a meta-director. gauthmath.comdoubtnut.com When an electrophile attacks, the carbocation intermediate (arenium ion) is least destabilized when the attack occurs at the meta position. youtube.com Attack at the ortho or para positions would place a positive charge on the carbon atom directly bonded to the electron-withdrawing carboxyl group, which is highly unfavorable.

Ring B: The Phenyl Ring

Nucleophilic aromatic substitution (NAS) is generally difficult on unsubstituted aromatic rings and requires the presence of strong electron-withdrawing groups (like -NO2) and a good leaving group. Neither ring in this compound is sufficiently activated for typical NAS reactions.

Investigating Radical Pathways Involving the Compound

The diyne functionality is susceptible to radical reactions. Radical species can add across the triple bonds, initiating cascade or cyclization reactions. mdpi.comnih.gov The synthetic value of radical additions to alkynes stems from the formation of highly reactive vinyl radicals, which can be trapped in subsequent reaction steps. acs.org

Intermolecular radical addition to the buta-1,3-diyne system could be initiated by various radical sources, such as those generated from radical initiators (e.g., AIBN), photoredox catalysis, or transition-metal catalysis. mdpi.comnih.gov For instance, a sulfonyl radical could add to one of the alkyne carbons, generating a vinyl radical. This intermediate could then undergo further reactions, potentially involving the nearby aromatic rings or other molecules, leading to complex molecular architectures. researchgate.net

Studies on related 1,n-diynes have shown that radical cascade cyclizations are a powerful strategy for preparing complex carbo- and heterocycles. rsc.org Depending on the reaction design, it is conceivable that radical pathways involving this compound could lead to intramolecular cyclization, forming new ring systems fused to the original structure.

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites—two aromatic rings, a carboxylic acid group, and a conjugated diyne system—makes chemo- and regioselectivity critical considerations in any transformation of this molecule.

Chemoselectivity:

Acid vs. Alkyne: In reactions involving both acids and alkynes (e.g., certain transition metal-catalyzed couplings), the carboxylic acid might need to be protected (e.g., as an ester) to prevent interference. Conversely, the high reactivity of the diyne could be exploited while leaving the acid group untouched under specific conditions.

Ring A vs. Ring B: In electrophilic aromatic substitution, both rings are deactivated. However, the benzoic acid ring has a well-defined meta-directing group. The directing effect on the terminal phenyl ring is also likely meta-directing but may be less pronounced, potentially leading to mixtures of products if conditions are forced. Selective functionalization would be challenging and likely depend on subtle differences in activation barriers.

Regioselectivity:

On the Diyne: Addition reactions to the unsymmetrical diyne linker present a regioselectivity challenge. The addition of a reagent H-X could, in principle, occur at four different positions (C1, C2, C3, C4 of the butadiyne chain), with the outcome influenced by electronic and steric factors of both the substrate and the attacking reagent. The proximity of the phenyl and benzoic acid rings would create distinct steric and electronic environments at either end of the diyne.

On the Aromatic Rings: As discussed, electrophilic substitution is strongly directed to the meta position on the benzoic acid ring. youtube.comlibretexts.org For the terminal phenyl ring, substitution would also be predicted to favor the meta position relative to the diyne substituent. Achieving selectivity between the two meta positions on the phenyl ring (or the two on the benzoic acid ring) would be difficult as they are electronically very similar.

Table 2: Summary of Key Chemical Groups

| Compound Name |

|---|

| This compound |

| 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid |

| Benzene |

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 4 Phenylbuta 1,3 Diyn 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The protons on the benzoic acid ring, being part of an ABCD spin system due to the para-substitution, would likely appear as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be deshielded and resonate at a lower field (higher ppm value), typically in the range of δ 8.0-8.2 ppm. The protons meta to the carboxylic acid group (and ortho to the butadiynyl linker) would appear at a slightly higher field, likely between δ 7.6-7.8 ppm. The coupling between these adjacent protons would result in a characteristic doublet splitting pattern for each signal, with a typical ortho-coupling constant (³JHH) of approximately 8 Hz.

The protons of the terminal phenyl group would present a more complex pattern. The ortho- and meta-protons would likely appear as a multiplet in the range of δ 7.3-7.6 ppm, while the para-proton may be a distinct triplet within this multiplet.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically δ 12.0-13.0 ppm, although its position and broadness can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | N/A |

| Aromatic (ortho to -COOH) | 8.0 - 8.2 | Doublet | ~8 |

| Aromatic (meta to -COOH) | 7.6 - 7.8 | Doublet | ~8 |

| Aromatic (Phenyl group) | 7.3 - 7.6 | Multiplet | N/A |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature. For 4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid, a number of distinct signals are expected.

The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field, typically in the range of δ 165-175 ppm. The four acetylenic carbons of the buta-1,3-diyne chain are a key feature. Due to their sp-hybridization, they resonate in a characteristic region, generally between δ 70-90 ppm. The symmetry of the diyne bridge might lead to fewer than four signals if the electronic environments are similar.

The aromatic carbons will exhibit a range of chemical shifts. The carbon atom of the benzoic acid ring attached to the carboxylic acid group (ipso-carbon) is expected around δ 130-135 ppm. The carbons ortho and meta to the carboxylic acid group will have distinct signals, with the ortho carbons typically appearing at a slightly lower field than the meta carbons. The carbon attached to the butadiynyl linker will also have a characteristic shift. The carbons of the terminal phenyl ring will show signals in the typical aromatic region of δ 128-133 ppm, with the ipso-carbon (attached to the diyne) being at a slightly different shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic (C-COOH) | 130 - 135 |

| Aromatic (Phenyl & Benzoic) | 128 - 133 |

| Acetylenic (-C≡C-C≡C-) | 70 - 90 |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the doublets of the benzoic acid protons, confirming their ortho relationship. It would also help to delineate the coupling network within the terminal phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the specific ¹³C signals for each protonated aromatic carbon by linking them to their directly attached protons, whose assignments were determined from the ¹H NMR and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the acetylenic carbons. For example, correlations would be expected from the aromatic protons ortho to the carboxylic acid to the carbonyl carbon. Similarly, correlations from the aromatic protons to the acetylenic carbons would firmly establish the connection of the phenyl and benzoic acid rings to the diyne linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about the spatial proximity of protons. While less critical for the fundamental constitutional assignment of this relatively rigid molecule, it could offer insights into through-space interactions and the preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The experimentally determined exact mass should match the calculated mass for C₁₇H₁₀O₂ (246.0681 g/mol ) within a very narrow tolerance (typically < 5 ppm), providing strong evidence for the elemental composition.

The mass spectrum would also display a characteristic fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI). Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group: A prominent fragment ion corresponding to the loss of COOH (45 Da) would be expected.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for benzoic acids.

Cleavage of the diyne chain: Fragmentation at various points along the acetylenic linker could lead to a series of smaller fragment ions, providing further structural information.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Proposed Fragment Identity |

| 246 | [M]⁺ (Molecular Ion) |

| 201 | [M - COOH]⁺ |

| 202 | [M - CO₂]⁺ |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying the functional groups present.

FTIR for Functional Group Identification and Intermolecular Interactions

The Fourier-Transform Infrared (FTIR) spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid will be present, typically in the range of 1680-1710 cm⁻¹ for an aromatic carboxylic acid. The conjugation with the aromatic ring slightly lowers this frequency compared to non-conjugated acids.

C≡C Stretch: The stretching vibrations of the carbon-carbon triple bonds in the diyne moiety are expected in the region of 2100-2260 cm⁻¹. Due to the conjugation and the relative symmetry of the diyne, these bands might be weak or absent in the IR spectrum but would be expected to be strong in the Raman spectrum.

Aromatic C=C and C-H Stretches: Multiple sharp bands in the regions of 1450-1600 cm⁻¹ (C=C stretching) and 3000-3100 cm⁻¹ (aromatic C-H stretching) will confirm the presence of the benzene (B151609) rings.

C-H Bending: Out-of-plane C-H bending vibrations in the region of 690-900 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

The presence and broadness of the O-H stretch provide direct evidence of the intermolecular hydrogen bonding that is characteristic of carboxylic acids in the solid state.

Interactive Data Table: Predicted FTIR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C≡C Stretch (Diyne) | 2100 - 2260 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

Raman Spectroscopy for Specific Vibrational Signatures of Diynes

Raman spectroscopy is an exceptionally useful non-destructive technique for identifying the vibrational modes of molecules. For this compound, the most characteristic feature in the Raman spectrum is the vibration associated with the conjugated diyne (–C≡C–C≡C–) core. This moiety gives rise to a strong and sharp signal in a relatively uncongested region of the spectrum, making it a distinctive signature for the compound.

Research on aryl-capped 1,3-diynes demonstrates that the vibrational frequency of the diyne unit is sensitive to the electronic nature of the aromatic substituents. nih.gov The primary Raman-active mode for the diyne linker involves the symmetric stretching of the two triple bonds. For aryl-capped diynes, this intense band typically appears in the 2200–2245 cm⁻¹ range. nih.gov The specific position of this peak for this compound provides insight into the electronic communication between the phenyl and benzoic acid groups through the diyne bridge. The presence of this strong band is a key identifier in Raman analysis.

Table 1: Characteristic Raman Vibrational Signatures for Aryl-Capped Diynes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Symmetric Diyne Stretch (νs) | 2209–2243 nih.gov | Strong, Sharp | The most characteristic peak for 1,3-diyne compounds. Its exact frequency is influenced by the electronic properties of the terminal aryl groups. |

| Asymmetric Diyne Stretch (νas) | ~2150 | Weak or Raman-inactive | Often weak in the Raman spectrum due to the small change in polarizability. |

| Aromatic C-H Stretch | 3000–3100 | Medium-Strong | Characteristic of the phenyl and benzoic acid rings. |

| Carboxylic Acid C=O Stretch | 1680–1710 | Medium | Vibration of the carbonyl group in the benzoic acid moiety. |

Advanced Chromatographic Methods for Purity and Quantitative Analysis (HPLC, UPLC, LC-MS)

To ensure the purity and perform quantitative analysis of this compound, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. These methods separate the target compound from impurities, starting materials, and side-products.

While specific application notes for this compound are not widely published, standard reversed-phase HPLC methods developed for other benzoic acid derivatives are readily applicable. rsc.orgsigmaaldrich.comnih.gov A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgsigmaaldrich.comnih.gov UPLC, using columns with smaller particle sizes, offers faster analysis times and higher resolution.

LC-MS is particularly powerful as it combines the separation capabilities of HPLC/UPLC with the mass detection capabilities of mass spectrometry. This allows for the unequivocal identification of the target compound based on its mass-to-charge ratio (m/z). For this compound (molecular formula C₁₇H₁₀O₂), the expected mass would be approximately 246.26 g/mol . biosynth.com Using electrospray ionization (ESI) in negative mode, the detected ion would be the deprotonated molecule [M-H]⁻ at m/z 121 → 77. psu.edu

Table 2: Representative Chromatographic Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | HPLC | UPLC / LC-MS |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 5 µm particle size (e.g., 150 mm x 4.6 mm) rsc.orgsigmaaldrich.com | Reversed-Phase C18, <2 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.05% Formic Acid or 0.02M Ammonium Acetate rsc.orgnih.gov | Gradient of Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | ~1.0 mL/min rsc.orgnih.gov | ~0.4-0.6 mL/min |

| Detection | UV, typically at 220-254 nm sigmaaldrich.com | UV (Diode Array Detector) and Mass Spectrometry (ESI) psu.edu |

| Column Temperature | ~30 °C rsc.org | ~30-40 °C |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of this compound and reveal crucial details about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Emerging Spectroscopic Technologies for Detection and Analysis (e.g., Terahertz Spectroscopy)

Emerging analytical techniques are continually expanding the frontiers of chemical analysis. Terahertz (THz) spectroscopy, which probes the low-frequency vibrational modes of molecules and materials (typically in the 0.1-10 THz range, or ~3-333 cm⁻¹), is a promising technology for the characterization of compounds like this compound. yale.edu

The THz region of the electromagnetic spectrum corresponds to the energy of large-scale molecular motions and intermolecular vibrations, such as lattice phonons in a crystal. yale.eduresearchgate.net For the title compound, THz spectroscopy could provide unique information that is inaccessible to conventional mid-infrared or Raman spectroscopy. Potential applications include:

Probing Intermolecular Bonds: Direct measurement of the vibrational modes associated with the hydrogen-bonded dimer motif.

Characterizing Polymorphs: Different crystalline forms (polymorphs) of the compound would exhibit distinct THz spectra due to their different lattice structures, making THz a powerful tool for polymorph screening.

Low-Frequency Intramolecular Modes: Identification of low-energy torsional modes of the phenyl and benzoic acid rings relative to the rigid diyne linker.

While still a developing field for routine chemical analysis, THz spectroscopy offers a unique window into the solid-state properties and collective dynamics of crystalline materials. researchgate.net

Computational and Theoretical Investigations of 4 Phenylbuta 1,3 Diyn 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium to large organic molecules. For 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(2d,2p), would provide a wealth of information. nih.govresearchgate.net

These calculations would begin with geometry optimization to find the most stable three-dimensional structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. It is expected that the phenylbuta-1,3-diynyl group would induce significant electronic effects on the benzoic acid moiety, influencing bond lengths within the benzene (B151609) ring and the carboxylic acid group. nih.gov The planarity of the system would also be a key finding, as this affects the extent of π-conjugation.

Furthermore, DFT is used to calculate various electronic properties that dictate the molecule's reactivity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map, for instance, would visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carboxylic acid group would be expected to be a region of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Expected Insights from DFT Calculations on this compound

| Property | Description | Expected Finding |

| Optimized Geometry | The lowest energy conformation of the molecule. | A largely planar structure to maximize π-conjugation, with specific bond length alterations due to substituent effects. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Characteristic stretching frequencies for the C≡C triple bonds, the C=O of the carboxylic acid, and aromatic C-H bonds. |

| Electronic Density | The probability distribution of electrons in the molecule. | High electron density around the carboxylic acid group and delocalization across the π-system. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Negative potential around the carbonyl oxygen and positive potential on the acidic proton. |

| Reactivity Descriptors | Parameters like chemical potential and hardness that quantify reactivity. semanticscholar.org | The phenylbutadiynyl group would likely increase the overall polarizability of the molecule. semanticscholar.org |

Hartree-Fock (HF) and Post-HF Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. bohrium.com While it is less accurate than DFT for many applications because it neglects electron correlation, it serves as a crucial starting point for more advanced post-HF methods. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF result by including electron correlation effects, providing highly accurate energies and properties, albeit at a much higher computational cost.

For this compound, an HF calculation would provide a baseline understanding of its electronic structure. However, due to the neglect of electron correlation, the predicted bond lengths and energies would be less reliable than those from DFT. The true value of HF lies in its use as a reference for post-HF calculations, which would be essential for obtaining benchmark-quality data on properties like the ionization potential, electron affinity, and electronic excitation energies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's electronic excitability and chemical stability. researchgate.net

For this compound, the extended conjugation of the phenylbutadiynyl moiety is expected to significantly influence the frontier orbitals. It is anticipated that both the HOMO and LUMO would be delocalized over the entire π-system. The presence of the electron-withdrawing carboxylic acid group and the electron-donating potential of the phenyl group would likely lead to a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and readily excitable by light. researchgate.net A small HOMO-LUMO gap is often associated with interesting optical and electronic properties. rsc.org

Table 2: Predicted Frontier Orbital Characteristics

| Orbital | Expected Characteristics | Implication |

| HOMO | Delocalized π-orbital with significant contributions from the phenyl and diyne groups. | Site of initial electron donation in chemical reactions. |

| LUMO | Delocalized π*-orbital with contributions from the entire conjugated system, including the benzoic acid ring. | Site of initial electron acceptance. |

| HOMO-LUMO Gap | Expected to be relatively small due to extended conjugation. | Suggests potential for applications in organic electronics and as a chromophore. |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model a molecule in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. aps.org MD simulations model the movements of atoms and molecules over time based on classical mechanics and a force field that describes the interactions between particles.

For this compound, MD simulations could be used to investigate its behavior in various solvents, such as water or organic solvents. These simulations would reveal how the molecule interacts with the surrounding solvent molecules, including the formation of hydrogen bonds between the carboxylic acid group and protic solvents. MD simulations can also provide insights into the aggregation behavior of the molecule, such as the formation of dimers through hydrogen bonding between the carboxylic acid moieties of two molecules. The stability and structure of these aggregates in solution could be explored, which is crucial for understanding crystallization processes and the formulation of materials. aps.org

Theoretical Predictions of Spectroscopic Properties and Spectral Assignment

Computational methods are highly effective in predicting and helping to interpret experimental spectra. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be invaluable for its characterization.

DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. For this compound, characteristic peaks would be expected for the alkyne C≡C stretching, the carbonyl C=O stretching of the carboxylic acid, and the various C-H and C-C vibrations of the aromatic rings. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and aid in the assignment of each vibrational mode.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the NMR chemical shifts (¹H and ¹³C) of the molecule. These theoretical shifts, when compared to experimental data, can help to unambiguously assign the signals in the NMR spectrum to specific atoms in the molecule, confirming its structural connectivity.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of how a molecule is formed is a key area of computational chemistry. For this compound, a likely synthetic route would involve a Sonogashira coupling reaction between a terminal alkyne and an aryl halide.

Computational methods can be used to model the entire reaction pathway of such a synthesis. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By calculating the energies of these species, a reaction energy profile can be constructed, which provides a detailed picture of the reaction mechanism and its kinetics. For the synthesis of this compound, such a study could elucidate the role of the palladium and copper catalysts in the Sonogashira coupling and identify the rate-determining step of the reaction.

Studies on Non-Linear Optical Properties of Related Diyne Systems

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the non-linear optical (NLO) properties of organic molecules. While specific computational studies on this compound are not extensively documented in publicly available research, significant theoretical work has been conducted on closely related diacetylene-functionalized organic molecules (DFOMs). These studies provide a robust theoretical framework for understanding how the structural and electronic characteristics of conjugated diyne systems influence their NLO response.

A pivotal area of investigation involves molecules with a donor-π-acceptor (D-π-A) architecture, where electron-donating and electron-accepting groups are linked by a π-conjugated bridge, such as a diacetylene (buta-1,3-diyne) unit. This configuration can lead to significant intramolecular charge transfer (ICT) upon excitation, which is a key factor for enhancing NLO properties, particularly the first hyperpolarizability (β), a measure of the second-order NLO response.

One significant computational study investigated a series of DFOMs based on the parent structure 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline, a symmetrical D-π-D molecule. nih.govmdpi.com In this research, new molecules were designed by replacing one or both of the electron-donating amino (-NH₂) groups with a strong electron-accepting nitro (-NO₂) group, thereby creating D-π-A and A-π-A configurations. nih.govmdpi.com The objective was to explore the influence of these donor-acceptor substitutions on the polarizability (α) and the first hyperpolarizability (β). nih.gov

The geometries of the studied molecules were optimized using the B3LYP functional with the 6-31G(d,p) basis set. nih.gov The NLO properties (polarizability and first hyperpolarizability) were then computed using multiple levels of theory, including B3LYP and the Coulomb-attenuating method CAM-B3LYP, both in the gas phase and with a solvent model (DMSO), to provide a comprehensive analysis. nih.gov

Influence of Donor-Acceptor Strength: The introduction of strong electron-accepting groups opposite to electron-donating groups (a push-pull system) significantly enhances the first hyperpolarizability (β). The molecule featuring a nitro group on one phenyl ring and an amino group on the other (a D-π-A system) exhibited the largest β value among the designed compounds. nih.govmdpi.com

Intramolecular Charge Transfer (ICT): Natural Bond Orbital (NBO) analysis confirmed that the enhanced NLO response is due to efficient ICT from the donor to the acceptor through the diacetylene π-bridge. nih.gov

Energy Gap: A smaller HOMO-LUMO energy gap generally correlates with a larger NLO response. The D-π-A configured molecule showed a significantly reduced energy gap compared to the symmetric parent molecule. nih.gov

Effect of Computational Method: The calculated values for NLO properties can vary with the computational method used. The study provided a comparison between B3LYP and CAM-B3LYP functionals, showing quantitative differences but similar qualitative trends. nih.gov

The results from these studies on analogous systems strongly suggest that this compound, which possesses a D-π-A structure (with the phenyl group acting as a weak donor and the benzoic acid as an acceptor), would be a promising candidate for NLO applications. The diacetylene bridge facilitates electron delocalization across the molecule, which is crucial for achieving a significant NLO response.

The table below summarizes the calculated polarizability and first hyperpolarizability values for the reference compound and a key derivative from the study by Rehman et al. nih.gov This data illustrates the dramatic effect of creating a push-pull system on the NLO properties.

Interactive Data Table: Calculated NLO Properties of Related Diyne Systems

| Compound Name | Reference Code | Donor/Acceptor Configuration | Average Polarizability ⟨α⟩ (a.u.)a | Total First Hyperpolarizability β_tot (a.u.)a |

| 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline | R | D-π-D | 291.60 | 0.00 |

| 4-((4-nitrophenyl)buta-1,3-diyn-1-yl)aniline | 6 | D-π-A | 333.40 | 24708.79 |

Data sourced from Rehman et al. (2019), calculated at the B3LYP/6-31G(d,p) level in the gas phase. nih.gov aa.u. = atomic units

Advanced Applications in Materials Science and Chemical Synthesis Research

Strategic Building Block in Organic Synthesis

The unique combination of a reactive diyne chain and a functionalizable benzoic acid moiety makes this compound a valuable precursor in the synthesis of elaborate organic molecules.

Precursors for Complex Natural Product Analogues

While direct synthesis of natural products using 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid is not extensively documented, its structural motifs are central to creating complex molecular frameworks that mimic the intricacy of natural compounds. The phenylbutadiyne unit serves as a rigid, linear spacer, a feature exploited in the construction of sophisticated, non-natural macrocycles and oligomers. The synthesis of these large structures often relies on acetylene (B1199291) scaffolding strategies, where diyne components are coupled to form extended, conjugated systems. The functional group tolerance required for these complex syntheses, including the hydroarylation of 2,4-diyne systems with various boronic acids, highlights the robustness of this class of compounds in multi-step synthetic sequences. acs.org The ability to construct such intricate architectures demonstrates the potential for using this compound and its derivatives to build analogues of complex natural products where a rigid, rod-like segment is desired.

Scaffolds for Novel Heterocyclic Compounds

The 1,3-diyne functionality is a powerful and versatile precursor for the synthesis of a wide range of heterocyclic compounds. researchgate.netrsc.org Radical cascade cyclization of diynes has emerged as a potent strategy for preparing various carbo- and heterocycles. researchgate.netrsc.orgsci-hub.se This approach allows for the formation of multiple new bonds in a single operation, leading to complex ring systems from relatively simple linear precursors.

Furthermore, transition-metal-catalyzed reactions provide another efficient route to heterocycles from diynes. Gold and copper catalysts, in particular, have been shown to mediate the cyclization of diyne-containing substrates. researchgate.netnih.gov For instance, copper-catalyzed oxidative diyne cyclization can yield valuable pyrrolo[3,4-c]quinolin-1-ones, while gold catalysis can lead to the divergent formation of pyrrolo[2,3-b]indoles from the same starting materials. researchgate.net Chiral copper catalysts have enabled the enantioselective one-carbon ring expansion of N-heterocycle-tethered diynes, producing an array of valuable chiral morpholin-2-ones, piperazin-2-ones, and piperidin-3-ones. nih.gov The presence of the benzoic acid group on the this compound scaffold offers a handle for further functionalization or for influencing the regioselectivity of these cyclization reactions.

Development of Functional Polymeric Materials

The dual functionality of this compound—its polymerizable diyne core and its potential as a polymerization initiator—makes it a significant component in the design of advanced polymers.

Initiators or Monomers in Controlled Polymerization Processes

The carboxylic acid moiety of the molecule allows it to function as an organocatalyst for ring-opening polymerization (ROP). Benzoic acid has been identified as an efficient catalyst for the ROP of cyclic esters such as ε-caprolactone and L-lactide. rsc.orgresearchgate.net The mechanism is proposed to involve a dual activation, where the acidic proton of the benzoic acid activates the monomer's carbonyl group, while the conjugate base activates the alcohol initiator. umons.ac.beacs.org By acting as a functional initiator, this compound can be used to synthesize aliphatic polyesters like poly(lactide) and poly(ε-caprolactone) with the rigid, conjugated phenylbutadiyne unit covalently attached at the chain end. researchgate.net

Simultaneously, the diyne group itself is a polymerizable unit. This allows the compound to act as a monomer, forming polymers with a conjugated backbone, a topic explored further in the next section.

Integration into Conjugated Polymer Architectures

Conjugated polymers are of great interest for their applications in organic electronics. rsc.org The synthesis of these materials often relies on cross-coupling reactions that link aromatic building blocks. Direct Arylation Polymerization (DArP) has become a prominent "green" synthetic tool, as it avoids the need for pre-metalated monomers (like organostannanes or boronic acids) by directly forming C-C bonds between halogenated arenes and arenes with active C-H bonds. rsc.orgresearchgate.net

This compound is an ideal candidate for incorporation into conjugated polymer backbones via methods like DArP. The entire molecule is a conjugated system that can serve as a monomeric unit. The carboxylic acid can be a point of attachment or modification, while the phenyl rings can participate in C-H activation chemistry. nih.govrsc.org By copolymerizing this monomer with other aromatic units, its rigid-rod and electron-accepting/donating characteristics can be used to precisely tune the optoelectronic properties, such as the bandgap and energy levels, of the resulting polymer. rsc.org This control is crucial for optimizing performance in devices like organic solar cells and thin-film transistors. rsc.org

Methodological Advancements in Analytical and Interdisciplinary Science

The distinct chemical functionalities of this compound make it a valuable tool for developing new analytical methods and for use in interdisciplinary fields, particularly in surface science and molecular electronics. The carboxylic acid group serves as a robust anchoring moiety for immobilizing the molecule onto various substrates. acs.org

This capability is particularly useful for attaching the molecule to amino-functionalized surfaces, such as modified electrodes or carbon materials, through stable amide bond formation. acs.org Once anchored, the rigid, linear phenylbutadiyne unit can act as a "molecular wire," facilitating the study of charge transport through a single molecule or a self-assembled monolayer. The ability to create such well-defined surfaces is critical for advancing the fields of molecular electronics and for developing novel sensors. The unique spectroscopic signature of the conjugated diyne system can also be exploited for analytical purposes, potentially serving as a probe for its local environment. The derivatization of benzoic acids for specific applications, such as creating photoresponsive materials, demonstrates the versatility of this functional group in designing molecules with specific analytical or responsive properties. nih.gov The use of carboxylic acids as adaptive functional groups in modern catalysis further underscores their utility in creating novel molecular structures for a range of scientific investigations. princeton.edu

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 728878-13-5 | biosynth.comcymitquimica.comsigmaaldrich.combldpharm.comachemblock.com |

| Molecular Formula | C₁₇H₁₀O₂ | biosynth.comachemblock.com |

| Molecular Weight | 246.26 g/mol | biosynth.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.comachemblock.com |

| Purity | Typically ≥95% | cymitquimica.comsigmaaldrich.comachemblock.com |

Potential Applications in Materials Science

| Structural Feature | Application | Rationale |

| Benzoic Acid Group | Polymerization Initiator/Catalyst | Can initiate ring-opening polymerization of cyclic esters. rsc.orgumons.ac.be |

| Benzoic Acid Group | Surface Anchor | Enables covalent attachment to metal oxide or functionalized surfaces. acs.org |

| Phenylbutadiyne Core | Monomer for Conjugated Polymers | The rigid, conjugated system can be polymerized to form materials for organic electronics. rsc.orgresearchgate.net |

| Diyne Functionality | Scaffold for Heterocycles | Can undergo cyclization reactions to form diverse heterocyclic ring systems. researchgate.netresearchgate.net |

| Entire Molecule | Molecular Wire Component | The linear, rigid, conjugated structure is ideal for charge transport studies. acs.org |

Design of Raman-Active Tags for Biological Sensing and Imaging

The bisarylbutadiyne core of this compound is a powerful scaffold for creating highly sensitive Raman-active tags for biological imaging. nih.gov The conjugated diyne structure (C≡C-C≡C) gives rise to a strong and sharp Raman scattering signal located in the cellular "silent region" (approximately 1800–2800 cm⁻¹). This spectral window is largely free from interference from endogenous biomolecules, which allows for high-contrast imaging. nih.govnih.gov

Research has demonstrated that the Raman signal intensity of a bisarylbutadiyne (BADY) group is significantly higher—reportedly up to 27-28 times more intense—than that of a simple terminal alkyne group, such as in 5-ethynyl-2'-deoxyuridine, a common Raman tag. nih.govnih.govresearchgate.net This substantial enhancement in the Raman cross-section enables the visualization of tagged molecules in living cells at very low, submicromolar concentrations, minimizing potential perturbation of cellular functions. nih.gov

In a practical application of this principle, a derivative of bisphenylbutadiyne was conjugated with a morpholine (B109124) moiety, a well-established lysosome-targeting group, to create a probe named Lyso-BADY. nih.govresearchgate.net This probe was successfully used for photostable lysosomal imaging in living cells using hyperspectral stimulated Raman scattering (SRS) microscopy. nih.gov The inherent brightness and photostability of the BADY core overcome common issues like photobleaching that affect fluorescent dyes, facilitating long-term tracking of organelles and molecular processes. nih.govnih.gov The benzoic acid group on the parent molecule provides a convenient attachment point for creating such targeted probes, allowing researchers to link the bright Raman reporter to various biomolecule-specific ligands.

Interactive Data Table: Comparison of Raman Probe Properties

| Probe/Tag Moiety | Relative Raman Intensity | Key Feature | Application Example | Citation(s) |

| 5-ethynyl-2'-deoxyuridine | 1x (Baseline) | Single alkyne tag | DNA synthesis imaging | nih.govresearchgate.net |

| Bisaryl Alkyne | ~4.2x | Conjugated aryl-alkyne | Enhanced membrane permeability | nih.gov |

| Bisarylbutadiyne (BADY) | ~27-28x | Conjugated diyne structure | Mitochondria & Lysosome Imaging | nih.govnih.govresearchgate.net |

Probes for Studying Self-Association and Crystallization Phenomena

A review of available scientific literature and patent databases did not yield specific research studies detailing the use of this compound as a probe for investigating self-association or crystallization phenomena. While benzoic acid derivatives are known to form hydrogen-bonded dimers and other self-associated structures, and their crystallization behavior is a subject of extensive study, specific experimental or computational data for this particular compound is not present in the reviewed sources.

Exploration in Optoelectronic and Supramolecular Materials Design

An extensive search of scientific and patent literature did not reveal specific examples of this compound being utilized in the design of optoelectronic or supramolecular materials. Although the rigid, rod-like structure and extensive π-conjugation of diarylpolyynes are features often sought in materials for liquid crystals and optoelectronics, and the carboxylic acid group is a common motif for directing supramolecular assembly, dedicated research on this compound for these applications was not found in the accessed databases.

Role in Astrochemical Research and Formation of Interstellar Molecules

While this compound itself has not been specifically detected in the interstellar medium (ISM), its core structure—a phenyl-capped polyyne—is highly relevant to astrochemical research. Polyynes (chains of alternating single and triple carbon bonds) are a prominent class of molecules found in diverse astronomical environments, from cold molecular clouds to the envelopes of carbon-rich stars. rsc.orgfrontiersin.orgiflscience.com The detection of numerous complex organic molecules (COMs), defined as molecules with six or more atoms, has spurred research into their formation pathways. rsc.orgfrontiersin.org

The reactive nature of the carbon triple bond makes polyynes versatile precursors for the synthesis of more complex species in the ISM. arxiv.org It is theorized that such molecules can form on the surfaces of icy dust grains through reactions triggered by ionizing radiation or via gas-phase reactions. frontiersin.orgiflscience.commedium.com The presence of aromatic "caps," such as the phenyl groups in the subject molecule, adds another layer of complexity and is a subject of growing interest. The detection of benzonitrile (B105546) (c-C₆H₅CN) and other cyano-substituted polycyclic aromatic hydrocarbons (PAHs) in the Taurus Molecular Cloud (TMC-1) confirms that aromatic chemistry is an active component of molecule formation in these cold, dense regions. nih.gov

The study of phenyl-capped polyynes like this compound and its simpler analogues in laboratory settings helps astrochemical models. These studies provide crucial data on spectroscopic properties, stability, and reactivity, which can guide astronomical searches and help untangle the complex chemical networks that lead to the rich molecular inventory observed in space. rsc.orgarxiv.org

Future Research Directions and Concluding Perspectives

Innovations in Green Synthetic Chemistry for the Compound

The development of environmentally benign synthetic routes to complex organic molecules is a cornerstone of modern chemistry. For a compound like 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. One promising avenue is the exploration of biocatalytic methods. While the microbial synthesis of benzoic acid and its derivatives from renewable feedstocks is an active area of research, applying these techniques to generate the phenylbutadiyne portion and couple it to the benzoic acid ring would be a novel and significant challenge nih.gov. This could involve designing enzymatic cascades that can perform the necessary C-C bond formations under mild, aqueous conditions.